
methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is a complex organometallic compound. This compound features a rhodium ion coordinated with an imidazolidinone derivative, which is a five-membered ring containing nitrogen and oxygen atoms. The presence of the rhodium ion imparts unique catalytic properties to the compound, making it valuable in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) typically involves the coordination of rhodium with the imidazolidinone ligand. The process begins with the preparation of the imidazolidinone derivative, which is synthesized through the cyclization of amido-nitriles or amidoximes with activated alkynes under mild conditions . The rhodium coordination is achieved by reacting the imidazolidinone derivative with a rhodium precursor, such as rhodium chloride, in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligand substitution reactions can occur, where the imidazolidinone ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction may yield rhodium(I) complexes. Substitution reactions can produce a variety of rhodium complexes with different ligands.
科学的研究の応用
Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) involves the coordination of the rhodium ion with the imidazolidinone ligand. This coordination activates the rhodium ion, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the rhodium ion facilitates the addition of hydrogen to unsaturated substrates.
類似化合物との比較
Similar Compounds
- Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;palladium(2+)
- Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;platinum(2+)
Uniqueness
The uniqueness of methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) lies in its rhodium ion, which imparts superior catalytic properties compared to palladium and platinum analogs. Rhodium complexes are known for their high activity and selectivity in various catalytic processes, making this compound particularly valuable in both research and industrial applications .
特性
分子式 |
C56H60N8O16Rh2 |
|---|---|
分子量 |
1306.9 g/mol |
IUPAC名 |
methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C14H16N2O4.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);;/q;;;;2*+2/p-4 |
InChIキー |
XWAKNHMTYMPIBY-UHFFFAOYSA-J |
正規SMILES |
COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


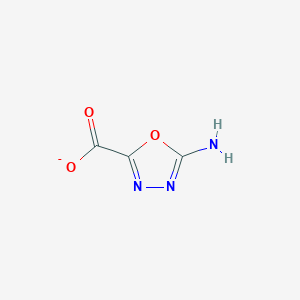
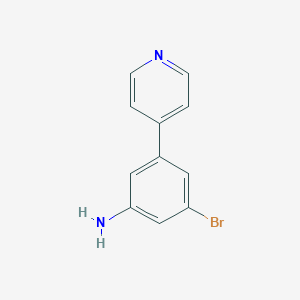
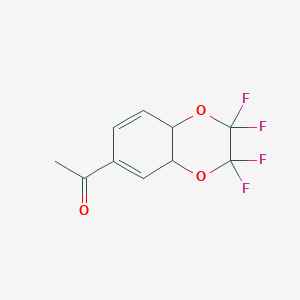
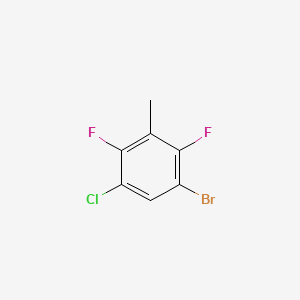
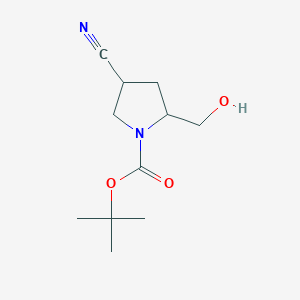
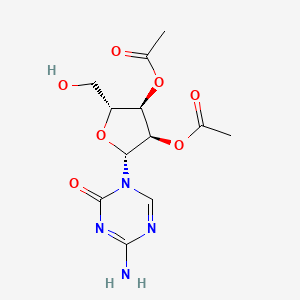
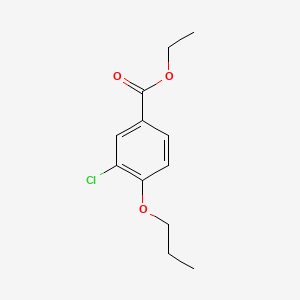
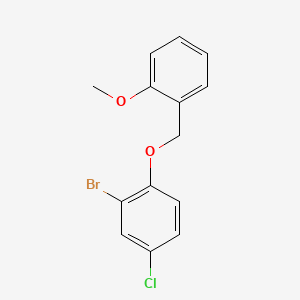

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B14770572.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14770575.png)
![Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium](/img/structure/B14770579.png)
![3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14770582.png)
